2-(1,5-二甲基-1H-吡唑-3-甲酰胺基)噻吩-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

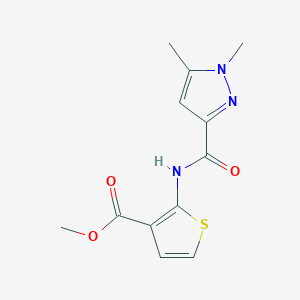

Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C12H13N3O3S and its molecular weight is 279.31. The purity is usually 95%.

BenchChem offers high-quality methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学

吡唑骨架已在药物化学领域得到广泛研究。研究人员合成了该化合物的各种衍生物并评估了它们的生物活性。一些值得注意的应用包括:

- 抗结核药:某些吡唑衍生物表现出有希望的抗结核活性,使它们成为对抗结核感染的潜在候选药物 .

- 抗菌和抗真菌特性:吡唑已显示出抗菌和抗真菌作用,这可能在开发新药方面具有价值 .

- 抗炎药:一些吡唑衍生物具有抗炎特性,表明它们可能用于治疗炎症性疾病 .

- 抗癌药:研究人员已探索吡唑衍生物作为潜在的抗癌药,但需要进一步研究来验证其有效性 .

- 抗糖尿病活性:某些吡唑化合物在控制糖尿病方面显示出希望 .

农业应用

吡唑在农业中也有一些应用:

催化和有机合成

吡唑骨架是合成有机化学中通用的结构单元:

计算研究

分子模拟研究探索了吡唑衍生物与生物靶标的结合相互作用。 例如,化合物 13 表现出有效的体外抗前鞭毛体活性,在特定口袋中具有良好的结合模式 .

工业应用

吡唑衍生物可能在工业过程中找到应用,例如:

材料科学

吡唑衍生物可以为材料科学做出贡献:

作用机制

Target of Action

It is known that pyrazole derivatives often exhibit a wide range of biological activities . They are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

It is known that pyrazole derivatives can influence a variety of biological activities .

生物活性

Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Compound Overview

- IUPAC Name : Methyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate

- Molecular Formula : C₁₂H₁₃N₃O₃S

- Molecular Weight : 279.32 g/mol

- CAS Number : 1013794-88-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate. Notably, a study evaluating various pyrazole derivatives reported significant activity against several pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |

| 7b | 0.22 - 0.25 μg/mL | Staphylococcus epidermidis |

The compound exhibited strong bactericidal effects and inhibited biofilm formation, indicating its potential as a therapeutic agent against resistant strains of bacteria .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been documented. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. For instance, specific pyrazole derivatives demonstrated superior inhibition percentages compared to traditional anti-inflammatory drugs like celecoxib.

| Compound | COX Inhibition (%) | Reference Drug |

|---|---|---|

| 150a | 62% | Celecoxib (22%) |

| 150d | 71% | Celecoxib (22%) |

| 151a | 65% | Celecoxib (22%) |

These findings suggest that methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate could serve as a lead compound for developing new anti-inflammatory agents .

The biological activity of methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is believed to be linked to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and microbial growth.

- Biofilm Disruption : Its efficacy in preventing biofilm formation suggests a mechanism that disrupts microbial adherence and colonization.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related pyrazole compounds:

- A series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties against E. coli, S. aureus, and Pseudomonas aeruginosa. One derivative showed significant activity, underscoring the importance of the amide linkage in enhancing antibacterial efficacy .

- Another study focused on the synthesis of novel pyrazole-thiophene compounds that exhibited promising antidepressant effects in preclinical models, indicating the versatility of this chemical scaffold .

属性

IUPAC Name |

methyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-6-9(14-15(7)2)10(16)13-11-8(4-5-19-11)12(17)18-3/h4-6H,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCKRBDBHCKTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=C(C=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。